

Prifuroline: A Technical Overview of its Chemical Framework and Therapeutic Potential

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Compound of Interest

Compound Name: *Prifuroline*

Cat. No.: *B1198653*

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Abstract

Prifuroline is a benzofuran derivative that has been identified as an antiarrhythmic agent. This document provides a comprehensive technical guide on the chemical structure and known properties of **Prifuroline**. Due to the limited publicly available data, this guide also highlights areas where information is currently lacking and presents generalized experimental workflows and putative mechanisms of action based on its structural motifs and therapeutic class. All quantitative data is summarized in structured tables, and key conceptual pathways are visualized using Graphviz diagrams.

Chemical Structure and Identifiers

Prifuroline is a heterocyclic compound featuring a benzofuran moiety linked to a dihydro-pyrrolamine ring.

Identifier	Value
IUPAC Name	3-(benzofuran-2-yl)-N,N-dimethyl-3,4-dihydro-2H-pyrrol-5-amine[1]
SMILES	<chem>CN(C)C1=NCC(C1)C2=CC3=C(O2)C=CC=C3</chem> [1]
CAS Number	70833-07-7 (free base)[1]
Chemical Formula	C ₁₄ H ₁₆ N ₂ O[1]
Molecular Weight	228.30 g/mol [1]
Exact Mass	228.1263

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Prifuoline** is not readily available in the public domain. The following table summarizes the known information and indicates where data is currently unavailable.

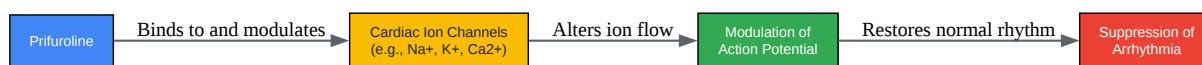
Property	Value
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available
pKa	Data not available
logP	Data not available

Pharmacological Properties

Prifuoline is classified as an antiarrhythmic agent. Limited in-vivo studies have been conducted, but a detailed pharmacological profile is not extensively documented.

Pharmacodynamics

The precise mechanism of action of **Prifuroline** has not been fully elucidated. However, based on its structural similarity to other benzofuran-containing antiarrhythmic drugs, a putative mechanism can be hypothesized. Many antiarrhythmic agents function by modulating ion channels involved in the cardiac action potential.



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Caption: Putative mechanism of action for **Prifuroline**.

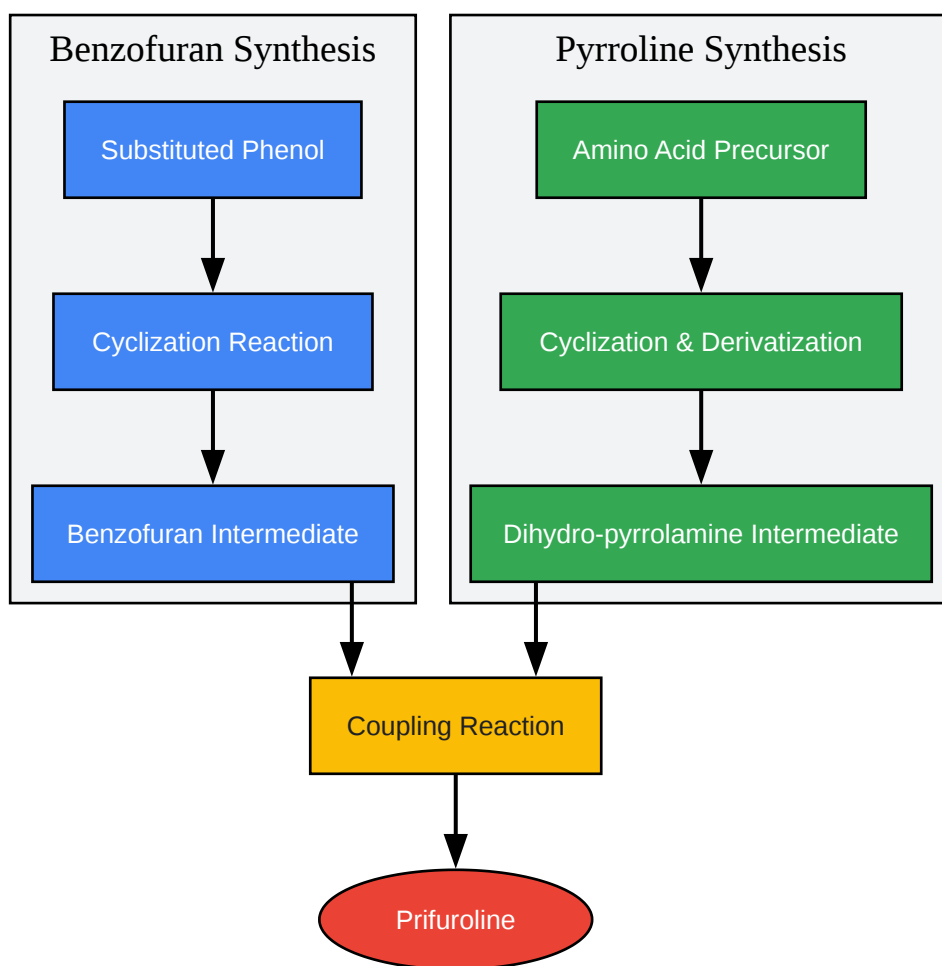
Pharmacokinetics

Quantitative pharmacokinetic data for **Prifuroline** in humans is not available. The following table indicates the current data gaps.

Parameter	Value
Bioavailability	Data not available
Half-life	Data not available
Metabolism	Data not available
Excretion	Data not available

Synthesis

A specific, detailed synthesis protocol for **Prifuroline** is not described in readily accessible literature. However, the synthesis would logically involve the formation of the benzofuran and pyrroline ring systems and their subsequent coupling. General synthetic strategies for these heterocyclic moieties are well-established.



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Caption: Generalized synthetic workflow for **Prifuroline**.

Experimental Protocols

Specific experimental protocols from studies involving **Prifuroline** are not detailed in the available literature. Below is a generalized workflow for the preclinical evaluation of a novel antiarrhythmic agent.

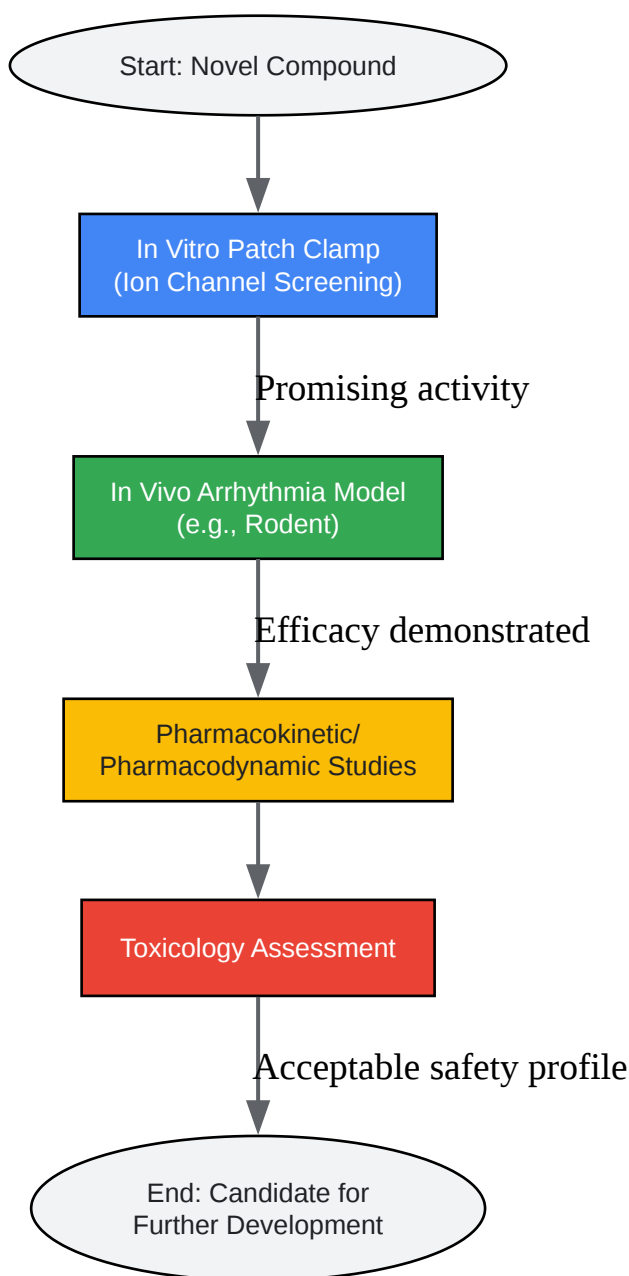
In Vitro Electrophysiology

- **Objective:** To determine the effect of the compound on cardiac ion channels.
- **Methodology:** Patch-clamp studies on isolated cardiomyocytes or cell lines expressing specific human cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2). Varying concentrations

of the test compound are applied to determine the IC_{50} for each channel.

In Vivo Arrhythmia Models

- Objective: To assess the efficacy of the compound in a living organism.
- Methodology:
 - Animal Model: Anesthetized rodents or larger mammals.
 - Arrhythmia Induction: Administration of an arrhythmogenic agent (e.g., aconitine, ouabain) or programmed electrical stimulation.
 - Drug Administration: The test compound is administered intravenously or orally at various doses.
 - Data Collection: Continuous ECG monitoring to assess changes in heart rate and rhythm.
 - Endpoint: The dose-dependent suppression of arrhythmias.



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Caption: Generalized preclinical screening workflow.

Conclusion

Prifuroline is a molecule of interest within the class of antiarrhythmic agents. Its chemical structure, combining a benzofuran core with a dihydro-pyrrolamine moiety, suggests a potential for interaction with cardiac ion channels. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, a

comprehensive pharmacological profile, and specific synthetic and experimental methodologies. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for rigorous experimental validation.

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References

- 1. An LP1 analogue, selective MOR agonist with a peculiar pharmacological profile, used to scrutiny the ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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